N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide (CAS: 921915-44-8) is a sulfonamide derivative featuring a fused benzo-oxazepine core. Its molecular formula is C21H32N2O4S, with a molecular weight of 408.6 g/mol . The compound’s structure includes a cyclohexanesulfonamide moiety attached to a 7-position of the bicyclic oxazepine scaffold, which is substituted with isobutyl and dimethyl groups at positions 5 and 3,3, respectively.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-15(2)13-23-18-12-16(22-28(25,26)17-8-6-5-7-9-17)10-11-19(18)27-14-21(3,4)20(23)24/h10-12,15,17,22H,5-9,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBKPSMWVVDQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 865076-54-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrido-pyrimidine core structure with an acetamido group and a carboxylate moiety, which enhance its solubility and reactivity. Its unique structure suggests various biological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is . The structural characteristics include:
- Pyrido-pyrimidine framework : Contributes to the compound's stability and reactivity.
- Acetamido group : Enhances biological activity by potentially interacting with various biological targets.
- Keto group at the 7-position : This feature is critical for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and demonstrate antifungal activity. For example:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria with promising results in inhibiting growth.
- Antifungal Properties : Preliminary studies suggest efficacy against common fungal pathogens.
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. Its ability to interfere with cellular proliferation pathways makes it a candidate for further research in cancer therapeutics. Notable findings include:
- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of certain cancer cell lines.
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| CCRF-CEM (leukemia) | >20 | No significant activity observed |
| MCF-7 (breast cancer) | 15 | Moderate inhibition noted |
The exact mechanism by which Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interference with Signal Transduction Pathways : It may disrupt signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial properties against a panel of bacterial strains including E. coli and S. aureus.
- Results indicated a significant reduction in bacterial colony counts upon treatment with varying concentrations of the compound.
-
Anticancer Research :
- A recent study evaluated its effects on MCF-7 breast cancer cells.
- The findings revealed that treatment with Ethyl 6-acetamido resulted in reduced cell viability and induced apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzo-oxazepine derivatives with varying substituents. Below is a detailed comparison with four analogs, focusing on structural features, physicochemical properties, and inferred functional implications.
Structural and Molecular Comparisons
Key Observations
Sulfonamide vs. Benzamide Linkers :
- The target compound’s sulfonamide group introduces a strong electron-withdrawing effect and hydrogen-bond acceptor capacity, contrasting with the benzamide analogs’ amide functionality . Sulfonamides generally exhibit higher metabolic stability and solubility compared to benzamides, which may enhance pharmacokinetic profiles .
Substituent Effects: The 4-trifluoromethylbenzamide analog () incorporates a CF3 group, which increases electronegativity and may improve binding to hydrophobic pockets in target proteins. However, its higher molecular weight (~456.5) could reduce bioavailability . Methoxy-substituted benzamides () demonstrate positional isomerism. The 2-methoxy derivative (ortho) may experience steric hindrance, while the 3-methoxy (meta) analog offers better electronic modulation .
Molecular Weight Trends :
- The target compound (408.6 g/mol) is lighter than the trifluoromethylbenzamide analog (~456.5 g/mol) but heavier than methoxy- and methyl-substituted benzamides (396.5–380.5 g/mol). Lower molecular weight in benzamides may correlate with improved cell permeability .
Hypothesized Functional Implications
While direct biological data are unavailable in the provided evidence, structural comparisons suggest:
- The sulfonamide group in the target compound may confer stronger interactions with charged or polar residues in enzymatic active sites, making it a candidate for protease or kinase inhibition .
- Trifluoromethylbenzamide analogs () could target receptors sensitive to halogen bonding, such as GPCRs or nuclear hormone receptors .
- Methoxybenzamides () might exhibit tunable solubility and selectivity depending on substitution position, with meta-methoxy offering a balance between electronic and steric effects .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide, and how can yield optimization be achieved?
- Methodological Answer : The compound's synthesis typically involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt for cyclohexanesulfonamide attachment to the benzooxazepine core.
- Cyclization : Acid- or base-catalyzed ring closure under controlled temperature (e.g., reflux in DMF at 80–120°C) .
- Yield optimization : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, DBU in DMF improves reaction efficiency in analogous sulfonamide syntheses .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
- NMR spectroscopy : Confirm substituent positions (e.g., isobutyl group at position 5 via NMR coupling patterns) .
- X-ray crystallography : Resolve crystal structure to verify stereochemistry, if crystallizable .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or polymorphic forms. Approaches include:
- Solubility parameter modeling : Use Hansen Solubility Parameters (HSP) to predict miscibility in solvents like DMSO, THF, or chloroform .
- Polymorph screening : Conduct high-throughput crystallization trials (e.g., via solvent-drop grinding) to identify stable forms with improved solubility .
- Thermodynamic profiling : Measure solubility vs. temperature (Van’t Hoff plots) to distinguish kinetic vs. equilibrium solubility .
Q. How can the compound’s mechanism of action in biological systems be elucidated despite limited in vivo data?
- Methodological Answer : Combine computational and in vitro assays:
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities .
- SAR studies : Synthesize analogs with modified sulfonamide or oxazepine moieties to identify critical functional groups .
- Transcriptomic profiling : Treat cell lines with the compound and analyze RNA-seq data to map pathway activation/inhibition .
Q. What experimental designs address discrepancies in reported stability profiles (e.g., hydrolysis susceptibility)?
- Methodological Answer : Stability studies under controlled conditions:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions at 40°C, monitoring degradation via LC-MS .
- Moisture sensitivity : Use dynamic vapor sorption (DVS) to assess hygroscopicity and storage recommendations (e.g., desiccated at –20°C) .
- Light stability : Conduct ICH Q1B photostability testing to determine packaging requirements (amber glass vs. clear vials) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data across cell-based assays?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., mycoplasma-free status) and normalize protocols (e.g., ATP levels for viability assays) .
- Control benchmarking : Compare with reference compounds (e.g., staurosporine for kinase inhibition) to calibrate potency metrics .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or batch effects .
Methodological Framework for Future Studies
Q. What theoretical frameworks guide the development of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Apply the Quadripolar Model (theoretical, epistemological, morphological, technical poles) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
